1-Ethyl-4-methylcyclohexane is primarily used as a solvent in scientific research due to its several favorable properties. It is a colorless liquid with a mild odor, has a relatively high boiling point (133 °C) and low freezing point (-82 °C), and is immiscible with water but miscible with most common organic solvents [, ]. These characteristics make it suitable for various applications, including:
-Ethyl-4-methylcyclohexane has also found applications in material science research. It is sometimes used as a:
While 1-Ethyl-4-methylcyclohexane offers valuable properties for research applications, it is crucial to acknowledge its limitations and safety considerations:
The key feature of EMCH's structure is a six-membered cyclohexane ring with an ethyl group (C2H5) attached to the first carbon (C1) and a methyl group (CH3) attached to the fourth carbon (C4) []. The presence of two stereoisomers arises from the different spatial arrangements of the substituents (ethyl and methyl groups) around the cyclohexane ring. In cis-EMCH, both groups are on the same side of the ring, while in trans-EMCH, they are on opposite sides [].
Balanced chemical equations for these reactions would require further investigation into the specific reaction conditions.
Several compounds share structural similarities with 1-Ethyl-4-methylcyclohexane:
The uniqueness of 1-Ethyl-4-methylcyclohexane lies in its specific substitution pattern, which influences its physical properties and reactivity. For instance, it has a higher boiling point compared to cyclohexane due to the additional ethyl and methyl groups. The presence of these substituents also affects its conformational behavior and reactivity in certain chemical transformations.
| Property | Value | Source/Note |
|---|---|---|
| Molecular Formula | C₉H₁₈ | Multiple sources |
| Molecular Weight (g/mol) | 126.24 | Consistent across sources |
| CAS Registry Number | 3728-56-1 | NIST and multiple chemical databases |
| Boiling Point (°C) | 151 | Consistently reported value |
| Density (g/cm³) | 0.8±0.1 | Chemsrc and multiple databases |
| Refractive Index | 1.422 | Chemsrc and chemical databases |
| Vapor Pressure at 25°C (mmHg) | 4.8±0.1 | Chemsrc and Good Scents Company |
| Physical State at Room Temperature | Liquid | TCI and multiple suppliers |
| Color | Colorless | TCI and multiple suppliers |
| Heat of Vaporization (kJ/mol) | 35.75 | Joback Calculated Property (Chemeo) |
| Heat of Formation (gas) (kJ/mol) | -195.11 | Joback Calculated Property (Chemeo) |
| Heat of Formation (liquid) (kJ/mol) | -239.00±1.20 | NIST data |
| Critical Temperature (K) | 618.70 | Joback Calculated Property (Chemeo) |
| Critical Pressure (kPa) | 2741.15 | Joback Calculated Property (Chemeo) |
| Melting Point (°C) | Not Available | Limited data available |
| Flash Point (°C) | 31.9±11.7 | Chemsrc estimated value |
| Solubility in Water | Insoluble (hydrophobic) | Typical for cycloalkanes |
| Solubility in Organic Solvents | Soluble in ethanol, ether, hexane, benzene | Typical for hydrocarbons |
Table 2: Gas Phase Heat Capacity Data for 1-Ethyl-4-methylcyclohexane
| Temperature (K) | Heat Capacity (J/mol·K) | Source |
|---|---|---|
| 420.20 | 255.07 | Joback Calculated |
| 453.28 | 273.91 | Joback Calculated |
| 486.37 | 291.90 | Joback Calculated |
| 519.45 | 309.07 | Joback Calculated |
| 552.53 | 325.42 | Joback Calculated |
| 585.62 | 340.98 | Joback Calculated |
| 618.70 | 355.76 | Joback Calculated |
Table 3: Stereoisomer Comparison for 1-Ethyl-4-methylcyclohexane
| Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Vapor Pressure at 25°C (mmHg) |
|---|---|---|---|---|---|
| cis-1-Ethyl-4-methylcyclohexane | 4926-78-7 | 150.8 | 0.77 | 1.422 | 4.8 |
| trans-1-Ethyl-4-methylcyclohexane | 6236-88-0 | 150.8-156 | 0.794-0.81 | 1.438-1.444 | 4.8±0.1 |
| Mixture (cis + trans) | 3728-56-1 | 151 | 0.8±0.1 | 1.422 | 4.8±0.1 |
Flammable